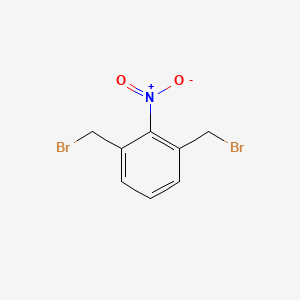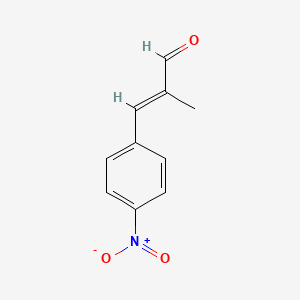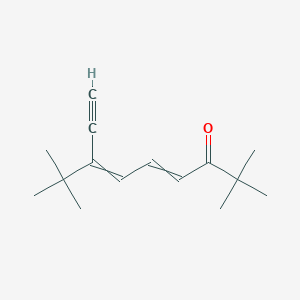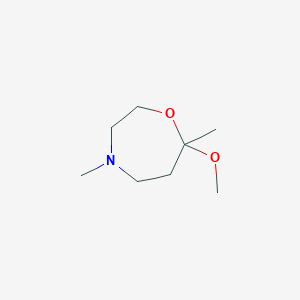
4(1H)-Quinolinone, octahydro-, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinolinone, octahydro-, cis- is a chemical compound with the molecular formula C9H16. It is a stereoisomer of 4(1H)-Quinolinone, octahydro-, and is characterized by its unique cis-configuration. This compound is part of the quinolinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, octahydro-, cis- typically involves the hydrogenation of quinolinone derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinolinone using palladium or platinum catalysts under high pressure and temperature. The reaction conditions are carefully controlled to ensure the cis-configuration of the final product.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Quinolinone, octahydro-, cis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
4(1H)-Quinolinone, octahydro-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: It can be reduced to form tetrahydroquinolinone derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where functional groups can be introduced at specific positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinolinone and tetrahydroquinolinone derivatives, which have significant applications in medicinal chemistry and material science.
科学研究应用
4(1H)-Quinolinone, octahydro-, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4(1H)-Quinolinone, octahydro-, cis- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
相似化合物的比较
Similar Compounds
4(1H)-Quinolinone, octahydro-, trans-: This isomer has a different spatial arrangement of atoms, leading to distinct chemical and biological properties.
Tetrahydroquinolinone derivatives: These compounds share a similar core structure but differ in the degree of hydrogenation and functionalization.
Uniqueness
4(1H)-Quinolinone, octahydro-, cis- is unique due to its specific cis-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
属性
CAS 编号 |
54933-74-3 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8+/m1/s1 |
InChI 键 |
VZTBFFGJFFYFRT-SFYZADRCSA-N |
手性 SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)CCN2 |
规范 SMILES |
C1CCC2C(C1)C(=O)CCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)







